3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid
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Overview
Description
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid is a compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with other biologically active indole derivatives such as serotonin and melatonin .
Preparation Methods
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that involves the acid-catalyzed rearrangement of phenylhydrazines with ketones or aldehydes. The reaction conditions typically involve the use of strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial production methods for this compound may involve the use of protecting groups for amines, such as carbamates, to facilitate the synthesis of peptides. These protecting groups can be installed and removed under relatively mild conditions, making them useful for large-scale production .
Chemical Reactions Analysis
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products .
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products. Substitution reactions, such as nucleophilic substitution, can occur in the presence of nucleophiles like amines or thiols, leading to the formation of substituted indole derivatives .
Scientific Research Applications
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role as a neurotransmitter and its structural similarity to serotonin and melatonin .
In medicine, this compound is investigated for its potential therapeutic effects, including its use as an antioxidant and its role in protecting lipids and proteins from peroxidation . Additionally, it has applications in the pharmaceutical industry as a starting material for the production of various drugs .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid involves its interaction with molecular targets and pathways in the body. This compound is known to activate serotonin receptors and trace amine-associated receptors, which are expressed in the mammalian brain . By binding to these receptors, it regulates the activity of dopaminergic, serotonergic, and glutamatergic systems, influencing various physiological processes .
Comparison with Similar Compounds
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid is structurally similar to other indole derivatives such as tryptamine, serotonin, and melatonin. Tryptamine is an indolamine metabolite of the essential amino acid tryptophan and shares a similar indole structure with a 2-aminoethyl group . Serotonin and melatonin also have indole structures and play key roles in regulating mood, sleep, and other physiological functions .
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives .
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNQXJKQBUEVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345485 |
Source
|
Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299167-10-5 |
Source
|
Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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